N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzisothiazole moiety, a piperidinylsulfonyl group, and a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the benzisothiazole and piperidinylsulfonyl intermediates with the benzamide backbone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzisothiazole derivatives, piperidinylsulfonyl compounds, and benzamide derivatives .
Uniqueness
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C21H24N4O5S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H24N4O5S2/c26-21(16-8-10-17(11-9-16)32(29,30)25-14-4-1-5-15-25)23-13-12-22-20-18-6-2-3-7-19(18)31(27,28)24-20/h2-3,6-11H,1,4-5,12-15H2,(H,22,24)(H,23,26) |
InChI Key |
WDUTVESCPAHLHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN=C3C4=CC=CC=C4S(=O)(=O)N3 |
Origin of Product |
United States |
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